molecular formula C24H22N4O3 B602172 1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 1442400-65-8

1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid

カタログ番号: B602172
CAS番号: 1442400-65-8
分子量: 414.47
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azilsartan Impurity L acts as a new angipotensin II receptor antagonist in mammals.

作用機序

Target of Action

Azilsartan Impurity L primarily targets the Angiotensin II Type 1 Receptor (AT1 receptor) . This receptor is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Azilsartan Impurity L acts as an antagonist at the AT1 receptor . It blocks the action of angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . By blocking this action, Azilsartan Impurity L helps to lower blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Azilsartan Impurity L is the renin-angiotensin system . By blocking the AT1 receptor, Azilsartan Impurity L inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and increased water excretion, which in turn lowers blood pressure .

Pharmacokinetics

The bioavailability of Azilsartan Impurity L is about 60% , with a peak plasma concentration reached within 1.5 to 3 hours after administration . It has a half-life of approximately 11 hours . These properties contribute to its effective and sustained blood pressure-lowering effect .

Action Environment

The action of Azilsartan Impurity L can be influenced by various environmental factors. For instance, it shows a greater extent of degradation up to 40% with hydrogen peroxide . It is also degraded up to 38% and 31% with acidic and neutral pH respectively, while it shows greater photostability and dry heat . These factors can affect the stability and efficacy of Azilsartan Impurity L.

生物活性

The compound 1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid (often referred to as CBI-BI ) is a novel small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula: C29H26N4O6
  • Molecular Weight: 526.55 g/mol
  • SMILES Notation: O=C1OC(C)=C(COC(C2=CC=CC3=C2N(CC4=CC=C(C5=C(C(N)=N)C=CC=C5)C=C4)C(OCC)=N3)=O)O1

The biological activity of CBI-BI is primarily attributed to its ability to interact with various molecular targets within cells. It has been noted for its influence on:

  • Enzyme Inhibition: CBI-BI has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit pathways related to tumor growth.
  • Signal Transduction Modulation: The compound appears to modulate signaling pathways that are crucial for cellular communication and response to external stimuli, potentially affecting processes like apoptosis and cell cycle regulation.

Anticancer Activity

Several studies have investigated the anticancer properties of CBI-BI. For instance, in vitro assays demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves:

  • Induction of apoptosis through caspase activation.
  • Cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Research indicates that CBI-BI exhibits antimicrobial activity against a range of bacterial strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Study 1: Anticancer Efficacy in Breast Cancer Models

A study published in Journal of Medicinal Chemistry examined the effects of CBI-BI on MCF-7 breast cancer cells. The results indicated:

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
CBI-BI (10 µM)6030
CBI-BI (20 µM)3070

The compound significantly reduced cell viability and increased apoptosis rates compared to control groups, suggesting a strong anticancer effect.

Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of CBI-BI was evaluated against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings indicate that CBI-BI possesses significant antibacterial properties, warranting further exploration for potential therapeutic applications.

科学的研究の応用

Chemical Structure and Synthesis

The compound is classified as a biphenyl-substituted benzimidazole derivative. Its synthesis typically involves the reaction of a nitrile compound with hydroxylamine in a polar aprotic solvent. The process leads to the formation of the carbamimidoyl group through a nucleophilic attack, rearrangement, and proton transfer steps.

While 1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid itself may not exhibit direct therapeutic effects, it plays a significant role in the development of drugs targeting various conditions. Notably, derivatives of benzimidazole compounds have shown promising biological activities:

  • Antiproliferative Activity : Compounds related to benzimidazole derivatives have been evaluated for their antiproliferative effects against cancer cell lines. For example, certain derivatives exhibited significant inhibition against the MDA-MB-231 breast cancer cell line .
  • Antimicrobial Properties : Several studies have demonstrated that benzimidazole derivatives possess antibacterial and antifungal activities. For instance, specific compounds showed effective inhibition against Streptococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .

Case Study 1: Anticancer Activity

A study focused on various benzimidazole derivatives revealed that specific modifications at the 2-position significantly enhanced anticancer activity. The compound with a heptyl group attached to the nitrogen atom exhibited an IC50 value of 16.38 μM, making it one of the most effective in the series . This suggests that structural variations in compounds derived from this compound can lead to enhanced therapeutic efficacy.

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal properties of various benzimidazole derivatives against Candida albicans and Aspergillus niger. The results indicated that certain compounds demonstrated moderate antifungal activity with MIC values ranging from 64 to 512 μg/mL. This highlights the potential of benzimidazole derivatives in treating fungal infections .

Summary of Applications

The applications of this compound can be summarized as follows:

Application AreaDescription
Intermediate in Synthesis Essential for producing pharmaceutical compounds like Azilsartan.
Anticancer Research Structural modifications enhance efficacy against cancer cell lines.
Antimicrobial Research Exhibits antibacterial and antifungal properties; potential for developing new antimicrobial agents.

特性

IUPAC Name

3-[[4-(2-carbamimidoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-2-31-24-27-20-9-5-8-19(23(29)30)21(20)28(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)26/h3-13H,2,14H2,1H3,(H3,25,26)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEVNSRDOQPXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 2
1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 3
1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 5
1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 6
1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。